Cas no 2168192-44-5 (Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-)
Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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- Inchi: 1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(9-12)7-6-8-11/h9H,6-8H2,1-5H3
- InChI Key: PEQKDDGZTNLGSI-UHFFFAOYSA-N
- SMILES: C1(O[Si](C(C)(C)C)(C)C)(C=O)CCC1
Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-640585-0.05g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 0.05g |
$252.0 | 2025-03-15 | |
| Enamine | EN300-640585-0.1g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
| Enamine | EN300-640585-0.25g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 0.25g |
$538.0 | 2025-03-15 | |
| Enamine | EN300-640585-0.5g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 0.5g |
$847.0 | 2025-03-15 | |
| Enamine | EN300-640585-1.0g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 1.0g |
$1086.0 | 2025-03-15 | |
| Enamine | EN300-640585-2.5g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 | |
| Enamine | EN300-640585-5.0g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 5.0g |
$3147.0 | 2025-03-15 | |
| Enamine | EN300-640585-10.0g |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95.0% | 10.0g |
$4667.0 | 2025-03-15 | |
| 1PlusChem | 1P028IEQ-50mg |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95% | 50mg |
$363.00 | 2023-12-19 | |
| 1PlusChem | 1P028IEQ-100mg |
1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde |
2168192-44-5 | 95% | 100mg |
$527.00 | 2023-12-19 |
Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 2168192-44-5): A Comprehensive Overview
Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, identified by its CAS number 2168192-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of silyl ethers, which are widely recognized for their utility in protecting groups and as intermediates in the synthesis of more complex molecules. The unique structural features of this compound, particularly the presence of a cyclobutane ring and a silyl ether functional group, make it a valuable tool in the development of novel therapeutic agents.
The cyclobutane ring is a key structural motif in many biologically active compounds due to its ability to mimic the conformation of certain natural products and facilitate specific interactions with biological targets. Additionally, the silyl ether group provides stability to the molecule while allowing for selective modifications during synthetic processes. This combination of features makes Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- an intriguing candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the use of silyl ethers as protecting groups in organic synthesis. These groups are particularly useful in protecting aldehydes and ketones from unwanted reactions while allowing for selective functionalization at other sites. The silyl ether moiety can be easily introduced and removed under mild conditions, making it an ideal choice for multi-step synthetic routes. The compound Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exemplifies this utility, as it provides a stable protecting group for the cyclobutanecarboxaldehyde core while maintaining reactivity at other positions.
One of the most compelling aspects of Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is its potential application in the synthesis of biologically active molecules. The cyclobutane ring is a common structural element in many natural products and pharmaceuticals, often contributing to their biological activity. For instance, several cyclobutane-containing compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. By incorporating this motif into new molecules, researchers can leverage its known biological properties to develop novel therapeutic agents.
Furthermore, the aldehyde functionality present in Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- provides a reactive site for further derivatization. Aldehydes are versatile intermediates that can be converted into a wide range of functional groups, including carboxylic acids, esters, amides, and heterocycles. This reactivity makes it possible to generate diverse libraries of compounds for high-throughput screening and lead optimization.
The use of silyl ethers as protecting groups has been extensively studied and optimized over the years. One of the advantages of using tert-butyldimethylsilyl (TBS) ethers is their stability under a wide range of conditions. TBS ethers are resistant to hydrolysis and can be easily removed using mild acidic or basic conditions without affecting other functional groups in the molecule. This stability makes them ideal for protecting aldehydes and ketones in complex synthetic schemes where multiple functional groups are present.
In recent research, Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been employed in the synthesis of various pharmacologically relevant compounds. For example, it has been used as an intermediate in the preparation of cyclobutane-based inhibitors targeting specific enzymes involved in cancer metabolism. These inhibitors have shown promising activity in preclinical studies and are being further investigated for their potential as therapeutic agents.
The synthesis of Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves several key steps that highlight its synthetic utility. The first step typically involves the protection of a terminal aldehyde group with a TBS silyl ether using appropriate reagents such as tert-butyldimethylsiloxytrimethylsilane (TBSOTMS) and a catalytic amount of tetramethylethylenediamine (TMEDA). This step ensures that the aldehyde group is rendered unreactive while maintaining the integrity of the cyclobutane ring.
Once the aldehyde group is protected, further functionalization can be carried out at other positions on the molecule. For instance, nucleophilic addition reactions can be performed to introduce new substituents at various sites on the cyclobutane ring or on the silyl ether moiety itself. These reactions can be tailored to introduce diverse functional groups depending on the desired properties of the final product.
The versatility of Cyclobutanecarboxaldehyde, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- extends beyond its use as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications. The rigid cyclobutane ring can contribute to specific packing arrangements in solid-state materials, leading to unique physical properties such as enhanced thermal stability or improved electronic conductivity.
In conclusion,Cyclobutanecarboxaldehyde, 1-[[(1,
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